1-trityl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Trityl-1H-imidazole-5-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 1-Trityl-1H-imidazole, which has a molecular formula of C22H18N2 .
Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The average mass is 310.392 Da and the monoisotopic mass is 310.147003 Da .Scientific Research Applications
Synthesis and Characterization
Copper-Catalyzed Oxidative Coupling : This method, developed by Li et al., synthesizes 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes using a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This process is noted for its functional group compatibility, economic viability, and mild reaction conditions (Li et al., 2015).
Derivative Synthesis and Biological Application : Orhan et al. reported on the synthesis and characterization of 4-methyl-5-imidazole carbaldehyde derivatives. They highlighted the transformation of these derivatives into benzoxazole, benzothiazole, and benzoimidazole, suggesting potential biological activities (Orhan et al., 2019).
One-Pot Synthesis Catalyzed by Trityl Chloride : Moosavi‐Zare et al. demonstrated a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, catalyzed by trityl chloride, which efficiently promotes the reaction via the in situ generation of trityl carbocation (Moosavi‐Zare et al., 2014).
Efficient One-Pot Method for Triaryl-Imidazoles : Satyanarayana and Sivakumar reported an efficient, novel one-pot method for synthesizing 2,4,5-triaryl-1H-imidazoles. They highlighted its good yields under heterogeneous conditions, along with studies on the antibacterial and antioxidant activities of the synthesized compounds (Satyanarayana & Sivakumar, 2011).
Safety and Hazards
The safety data sheet for a similar compound, 4-Iodo-1-trityl-1H-imidazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
3-tritylimidazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCXDDGHTHEQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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